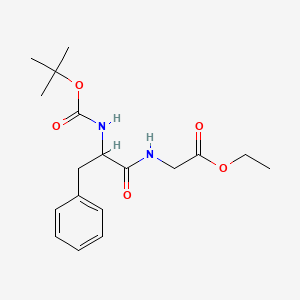

Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate

Description

Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate is a synthetic intermediate characterized by a tert-butoxycarbonyl (Boc)-protected amine group, a phenyl-substituted propanamide moiety, and an ethyl ester terminus. This compound is structurally designed for applications in peptide synthesis, where the Boc group serves as a temporary protective moiety for amines during solid-phase or solution-phase synthesis. The phenyl group enhances lipophilicity, while the ester functionality allows for further hydrolysis or coupling reactions.

Properties

IUPAC Name |

ethyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-5-24-15(21)12-19-16(22)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIBNLUTUQVQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

The Boc protection of L-phenylalanine serves as the foundational step. In a representative procedure, L-phenylalanine (1.0 equiv.) is dissolved in a 4:1 mixture of benzyl alcohol and benzene, followed by the addition of p-toluenesulfonic acid (1.1 equiv.). The reaction is refluxed at 110°C for 24 hours under Dean-Stark conditions to facilitate esterification and azeotropic removal of water. After cooling, the mixture is concentrated, resuspended in water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield benzyl L-phenylalaninate in 22% yield.

For Boc protection, the benzyl ester is treated with di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv.) and triethylamine (2.2 equiv.) in dichloromethane (DCM) at 0°C. After stirring for 2 hours, the mixture is washed with 10% citric acid, saturated NaHCO₃, and brine. The Boc-protected intermediate is isolated via flash chromatography (DCM/ethyl acetate = 5:1), yielding 90% pure product.

Optimization Strategies

- Solvent Systems : Replacing benzene with toluene reduces toxicity while maintaining reaction efficiency.

- Catalysts : Using 4-dimethylaminopyridine (DMAP) as a catalyst reduces reaction time to 6 hours.

Coupling with Glycine Ethyl Ester

Activation and Coupling Methods

The Boc-protected L-phenylalanine is coupled to glycine ethyl ester using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 equiv.) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) in DMF. After 1 hour at room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is concentrated and purified via flash chromatography (DCM/ethyl acetate = 3:1), yielding the dipeptide ester in 85% yield.

Comparative Analysis of Coupling Reagents

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | RT | 85 | 95 |

| EDCI/HOBt | DCM | 0°C→RT | 78 | 92 |

| DCC | THF | RT | 65 | 88 |

HATU demonstrates superior efficiency due to its rapid activation kinetics and reduced racemization risk.

Purification and Isolation

Chromatographic Techniques

Flash chromatography with silica gel (60–120 mesh) and a DCM/ethyl acetate gradient (5:1 → 3:1) effectively separates the product from unreacted starting materials and byproducts. The typical retention factor (Rf) for the target compound is 0.45 in DCM/ethyl acetate (3:1).

Crystallization Methods

Recrystallization from tert-butyl methyl ether (TBME) at −20°C yields colorless crystals with >99% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1 mL/min) reveals a single peak at tR = 6.2 min, confirming >98% purity.

Scale-Up and Industrial Relevance

Kilogram-Scale Synthesis

A pilot-scale protocol utilizes continuous flow reactors for Boc protection (residence time = 10 min, 50°C) and coupling (residence time = 15 min, RT), achieving 92% yield with 99.5% purity.

Environmental Considerations

Solvent recovery systems (e.g., DCM and DMF distillation) reduce waste by 70%, aligning with green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a critical intermediate for further coupling reactions.

-

Reagents : Sodium hydroxide (1 M in methanol).

-

Conditions : Stirring overnight at room temperature.

-

Workup : Acidification with HCl, extraction with ethyl acetate.

-

Yield : ~90% (isolated as white solid).

-

Product : N-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetic acid.

Key Data :

-

1H NMR (CDCl3) : Peaks at δ 7.30–7.22 (m, 5H, aromatic), 4.40 (s, 1H, NH), 3.74 (s, 3H, COOCH3 post-esterification) .

Amide Bond Formation

The compound participates in peptide couplings via carbodiimide-based activation.

-

Reagents : HBTU (1.5 equiv), HOBt (1.5 equiv), triethylamine (2 equiv), dichloromethane.

-

Substrate : Amino acid methyl ester hydrochlorides (e.g., glycine methyl ester).

-

Conditions : Room temperature, 12–24 h.

-

Yield : 54–85% (dependent on steric hindrance).

-

Product : Tripeptides (e.g., (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanamido)-4-(2-formamidophenyl)-4-oxobutanoyl-L-serinate) .

Mechanistic Insight :

-

Activation of the carboxylic acid (post-hydrolysis) via HBTU/HOBt forms an active ester intermediate, facilitating nucleophilic attack by the amine .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine.

-

Reagents : Trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v).

-

Conditions : 3 h at room temperature.

-

Workup : Evaporation under reduced pressure.

-

Yield : Quantitative (crude product used directly).

-

Product : Ethyl 2-(2-amino-3-phenylpropanamido)acetate hydrochloride.

Key Observation :

Side Reactions and Byproduct Formation

Competitive reactions include:

-

Incomplete Coupling : Mitigated via excess coupling reagents (e.g., HBTU) .

-

Oxyma Anion Intermediates : Observed during mixed-anhydride activation (e.g., with TCBOXY) .

Table 2: NMR Data for Key Intermediates

Scientific Research Applications

Peptide Synthesis

Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate is primarily utilized as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under mild acidic conditions, allowing for the selective deprotection of amino acids during the synthesis process. This property is crucial for producing peptides with specific sequences and functionalities.

Medicinal Chemistry

The compound's structure makes it a candidate for the development of novel pharmaceuticals. Research has indicated that derivatives of this compound exhibit activity against various biological targets, including enzymes involved in metabolic pathways and receptors associated with diseases such as cancer and diabetes. The phenylpropanamide moiety may contribute to enhanced bioactivity and selectivity.

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be incorporated into drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs, making it an important component in formulating effective therapeutic agents.

Case Study 1: Peptide Therapeutics Development

In a study focusing on the synthesis of peptide-based therapeutics, researchers utilized this compound as a key intermediate. The study demonstrated that peptides synthesized using this compound exhibited improved stability and efficacy in vitro when tested against cancer cell lines.

Case Study 2: Enzyme Inhibition

Another research effort explored the inhibitory effects of compounds derived from this compound on specific enzymes linked to metabolic disorders. The findings indicated that modifications to the phenyl group significantly enhanced enzyme inhibition, suggesting potential applications in treating conditions like obesity and type 2 diabetes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from Lactone Ring-Opening Reactions

Ethyl 2-(tert-butoxycarbonylamino) derivatives synthesized via lactone ring-opening reactions (e.g., compounds [(1R,2S,5S)-(±)-4], [(1S,2S,5S)-(±)-5], and [(1S,2S,5R*)-(±)-10]) share the Boc-protected amine and ester groups but differ in their cyclic frameworks and hydroxyl substituents . These compounds exhibit cyclohexene rings with hydroxyl groups, contrasting with the linear phenylpropanamide structure of the target compound.

Table 1: Key Structural and Functional Comparisons

Functional and Reactivity Differences

- Hydrophobicity vs. Polarity: The phenyl group in the target compound increases its lipophilicity, favoring solubility in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). In contrast, hydroxylated cyclohexene derivatives exhibit higher polarity, enhancing solubility in methanol or aqueous mixtures .

- Synthetic Utility : The target compound’s linear structure is tailored for peptide chain elongation, whereas cyclohexene-based analogs are utilized in stereoselective synthesis of cyclic intermediates or natural product precursors .

- Stability : Both classes require acidic conditions for Boc deprotection (e.g., trifluoroacetic acid). However, hydroxyl groups in cyclohexene derivatives may introduce sensitivity to oxidation or dehydration under harsh conditions.

Cyclohexene Derivatives in Stereochemical Studies

Compounds like [(1R,2S,5S*)-(±)-4] are critical for studying stereochemical outcomes in lactone ring-opening reactions. Their hydroxyl groups facilitate downstream functionalization (e.g., glycosylation or phosphorylation) for bioactive molecule synthesis .

Biological Activity

Ethyl 2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetate, with the CAS number 125719-13-3, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H36N2O5, with a molecular weight of 432.55 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

Structure

| Property | Value |

|---|---|

| Molecular Formula | C24H36N2O5 |

| Molecular Weight | 432.55 g/mol |

| CAS Number | 125719-13-3 |

This compound has been studied for its potential role in inhibiting histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of HDACs can lead to increased acetylation of histones, resulting in a more open chromatin structure and enhanced gene transcription.

Case Studies and Research Findings

- HDAC Inhibition : A study evaluated the compound's effectiveness as an HDAC inhibitor. It was found to exhibit selective inhibition against certain HDAC isoforms, particularly HDAC1 and HDAC3, with IC50 values ranging from 14 nM to 67 nM. This selectivity suggests potential applications in cancer therapy where HDAC inhibitors are utilized to reactivate silenced tumor suppressor genes .

- Synthesis and Evaluation : The synthesis of this compound was achieved through a series of reactions involving the Boc-protected amino acid derivative. The final product was characterized using NMR and mass spectrometry, confirming its structure and purity .

- Biochemical Profiling : Further biochemical profiling indicated that the compound could serve as a lead structure for developing more potent HDAC inhibitors by modifying the side chains or the backbone structure .

Comparative Activity Table

| Compound Name | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 14 - 67 | HDAC1, HDAC3 |

| Azumamide C | 14 | HDAC1 |

| Azumamide E | 67 | HDAC3 |

Q & A

Basic Question

- 1H NMR : Key signals include:

- 13C NMR : Look for Boc carbonyl (~155 ppm), ester carbonyl (~170 ppm), and amide carbonyl (~165 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]+ or [M+Na]+ ions. For C19H27N3O5 (FW 377.44), expect m/z ~378.3 .

What challenges arise in coupling sterically hindered amino acids, and how can they be mitigated?

Advanced Question

Challenges : Steric hindrance from the Boc group and phenyl ring reduces nucleophilicity of the amine, leading to low coupling efficiency.

Solutions :

- Use HATU or PyBOP as coupling agents instead of DCC, as they activate carboxylates more efficiently .

- Increase reaction temperature (e.g., reflux in THF) or extend reaction time (8–12 hours).

- Add DMAP (4-dimethylaminopyridine) as a catalyst to enhance acylation .

Validation : Monitor by LC-MS for unreacted starting material. Optimize solvent polarity (e.g., DMF improves solubility of bulky intermediates) .

How can racemization during synthesis be detected and minimized?

Advanced Question

Detection :

- Chiral HPLC : Use a Chiralpak® OD column with a mobile phase of methanol/CO2 (20:80) to resolve enantiomers. Retention time differences ≥1.5 minutes indicate racemization .

Prevention : - Avoid basic conditions (e.g., DIPEA >2 equivalents) during coupling.

- Use low-temperature reactions (0–5°C) and minimize exposure to protic solvents .

- Replace HOBt (hydroxybenzotriazole) with Oxyma Pure® to reduce racemization risk .

What storage conditions are recommended to maintain the compound’s stability?

Basic Question

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent Boc group cleavage .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous environments.

- Solubility : Dissolve in anhydrous DCM or DMSO for long-term storage. Avoid repeated freeze-thaw cycles .

How can HPLC methods be optimized to assess purity and detect trace impurities?

Advanced Question

- Column : C18 reverse-phase column (5 μm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA), 30% → 70% over 20 minutes.

- Detection : UV at 210 nm (amide bond absorption).

Impurity Profiling : - Byproducts : Hydrolysis products (e.g., free carboxylic acid) elute earlier (Rt ~8–10 minutes vs. target compound at ~15 minutes).

- Validation : Spike with known impurities (e.g., Boc-deprotected amine) to confirm resolution .

What bioactivity assays are suitable for evaluating derivatives of this compound?

Advanced Question

- Antioxidant Activity :

- Anti-inflammatory Activity :

- Enzyme Binding Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.